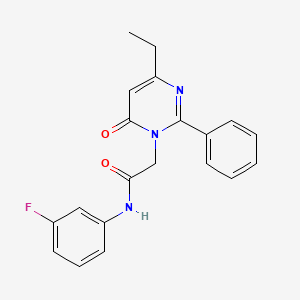![molecular formula C16H20FN3O B14963236 3-Cyclopropyl-8-(4-fluorobenzyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B14963236.png)
3-Cyclopropyl-8-(4-fluorobenzyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
T761-0184 is a potent antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound is primarily used in scientific research to study the role of α7 nAChRs in various biological processes, including inflammation and nervous system signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
T761-0184 is synthesized through a series of chemical reactions involving piperidine and spirooxadiazole derivatives. The synthesis begins with the preparation of the piperidine-spirooxadiazole core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
The industrial production of T761-0184 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
T761-0184 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: T761-0184 can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
T761-0184 has a wide range of scientific research applications, including:
Chemistry: Used to study the structure-activity relationship of α7 nAChR antagonists.
Biology: Investigates the role of α7 nAChRs in cellular signaling and inflammation.
Medicine: Explores potential therapeutic applications for conditions involving α7 nAChRs, such as neurodegenerative diseases and inflammatory disorders.
Industry: Utilized in the development of new drugs targeting α7 nAChRs .
Mechanism of Action
T761-0184 exerts its effects by binding to the α7 nicotinic acetylcholine receptor, thereby blocking its activity. This inhibition prevents the receptor from responding to its natural ligand, acetylcholine, which in turn modulates downstream signaling pathways involved in inflammation and nervous system function .
Comparison with Similar Compounds
Similar Compounds
Piperidine-spirooxadiazole derivatives: These compounds share a similar core structure with T761-0184 and exhibit α7 nAChR antagonistic activity.
α4β2 and α3β4 nAChR antagonists: These compounds target different subtypes of nicotinic acetylcholine receptors but have similar applications in research.
Uniqueness
T761-0184 is unique due to its high selectivity for the α7 nAChR subtype, which makes it a valuable tool for studying the specific roles of this receptor in various biological processes. Its structure-activity relationship has been well-characterized, providing insights for the development of more selective and potent α7 nAChR antagonists .
Properties
Molecular Formula |
C16H20FN3O |
|---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
3-cyclopropyl-8-[(4-fluorophenyl)methyl]-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C16H20FN3O/c17-14-5-1-12(2-6-14)11-20-9-7-16(8-10-20)18-15(19-21-16)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2,(H,18,19) |
InChI Key |
MCKXNXKLCAOBLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3(CCN(CC3)CC4=CC=C(C=C4)F)ON2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]naphthalene-1-carbohydrazide](/img/structure/B14963156.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(3-methoxyphenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14963162.png)
![1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide](/img/structure/B14963170.png)
![Benzyl N-[4-oxo-4-(4-{[4-(5-phenyl-1,2,4-oxadiazol-3-YL)phenyl]methyl}piperazin-1-YL)butyl]carbamate](/img/structure/B14963177.png)

![2-{2-[(3,5-difluorophenyl)amino]-2-oxoethyl}-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B14963191.png)
![N-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B14963195.png)
![N,N,N',N'-tetramethyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B14963202.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14963210.png)
![Ethyl 4-[(4-benzoylphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B14963218.png)
![N-(2-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14963243.png)
![N-(2,5-difluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963246.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-hydroxy-7-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14963250.png)
![2-(piperidin-1-yl)-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4(3H)-one](/img/structure/B14963254.png)
